molecular formula C13H10FNO B1392039 2-(2-Fluorobenzoyl)-5-methylpyridine CAS No. 1187164-46-0

2-(2-Fluorobenzoyl)-5-methylpyridine

Cat. No. B1392039
M. Wt: 215.22 g/mol
InChI Key: RLQKXSGPDWBSPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as o-fluorobenzoyl chloride involves the synthesis of o-fluorobenzyl trichloride from o-fluorotoluene and triethanol, followed by the synthesis of o-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structures of related compounds like 2-fluorobenzoyl chloride have been investigated using gas electron diffraction data and quantum chemical calculations . They exist in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .


Chemical Reactions Analysis

2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate . More research is needed to understand the specific reactions of “2-(2-Fluorobenzoyl)-5-methylpyridine”.

Scientific Research Applications

Conformational Analysis

  • A study by Ribet et al. (2005) on a structurally similar compound provides insight into the conformational analysis, including NMR analyses and the determination of enthalpy of activation. This approach could be relevant for studying the structure of 2-(2-Fluorobenzoyl)-5-methylpyridine in various states (Ribet et al., 2005).

Crystal Structure and Physical Properties

  • Research by Gallagher et al. (2009) and (2008) on related compounds explores crystal structure and physical properties such as disordered benzene rings and C-H interactions, which could be relevant for understanding the physical characteristics of 2-(2-Fluorobenzoyl)-5-methylpyridine (Gallagher et al., 2009); (Gallagher et al., 2008).

Influence on Hydrodesulfurization and Hydrodenitrogenation

  • A study by Egorova and Prins (2004) examines the influence of 2-methylpyridine on hydrodesulfurization and hydrodenitrogenation, which could be relevant to understanding similar processes in 2-(2-Fluorobenzoyl)-5-methylpyridine (Egorova & Prins, 2004).

Synthesis and Functionalization

  • Research by Pesti et al. (2000) discusses the functionalization of fluorine-containing compounds, which can offer insights into the synthesis and potential modifications of 2-(2-Fluorobenzoyl)-5-methylpyridine (Pesti et al., 2000).

Molecular Structure and DFT Calculations

  • A paper by Yılmaz et al. (2020) on a novel phthalide derivative provides detailed insights into molecular structure analysis and DFT calculations, which could be applied to study the molecular properties of 2-(2-Fluorobenzoyl)-5-methylpyridine (Yılmaz et al., 2020).

Fluorine-Containing Derivatives Study

  • Nosova et al. (2004) discuss the synthesis of fluorine-containing derivatives, which could inform approaches to manipulating or synthesizing 2-(2-Fluorobenzoyl)-5-methylpyridine (Nosova et al., 2004).

properties

IUPAC Name

(2-fluorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQKXSGPDWBSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorobenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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